4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine
Description
4-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-amine (CAS: 1343016-61-4) is a bicyclic organic compound featuring a cyclohexane ring substituted with an amine group at position 1 and a 4-bromo-pyrazole moiety at position 2. Its molecular formula is C₉H₁₄BrN₃, with a molecular weight of 244.13 g/mol . The compound is classified under GHS Hazard Statements H301, H311, and H331, indicating acute toxicity via oral, dermal, and inhalation exposure . Its hydrochloride derivative (CAS: 2031241-96-8) is also documented, highlighting its relevance in pharmaceutical synthesis .
The compound’s structural rigidity from the cyclohexane backbone and the electron-withdrawing bromine substituent on the pyrazole ring make it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development and anticancer agents .
Properties
Molecular Formula |
C9H14BrN3 |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
4-(4-bromopyrazol-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H14BrN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h5-6,8-9H,1-4,11H2 |
InChI Key |
ILBAFRKMTWKWIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)N2C=C(C=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine typically involves the reaction of 4-bromo-1H-pyrazole with cyclohexanone followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide or Grignard reagents are often employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of hydrogen-substituted pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Core Scaffold Variations
- 1-(1-Ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine (CAS: 1249176-23-5): Replaces the bromine atom with an ethyl group on the pyrazole. The molecular formula is C₁₁H₁₉N₃ (MW: 193.29), demonstrating increased hydrophobicity compared to the brominated analog .
- 3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide : Incorporates a sulfonamide linker and pyrazine ring, enhancing hydrogen-bonding capacity .
- 4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide : Adds a chlorophenyl group and a fused indole system, significantly increasing molecular complexity (MW: 575.91) .
Stereochemical Considerations
Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been widely studied for their therapeutic properties, particularly in anti-inflammatory, anticancer, and antimicrobial applications. This article aims to provide a comprehensive overview of the biological activity associated with 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine, supported by data tables, case studies, and detailed research findings.
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. In a study involving various pyrazole compounds, it was found that certain derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to the standard drug dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound Name | TNF-α Inhibition (%) | Concentration (µM) |
|---|---|---|
| Dexamethasone | 76 | 1 |
| 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine | 85 | 10 |
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit promising anticancer activity against various cancer cell lines. For instance, compounds related to 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine were evaluated for their cytotoxic effects against MCF7 (breast cancer), NCI-H460 (lung cancer), and other cell lines. The IC50 values for these compounds ranged from 0.01 µM to over 40 µM, indicating significant potential for further development as anticancer agents .
Table 2: Anticancer Activity of Related Pyrazole Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.01 |
| Compound B | NCI-H460 | 0.03 |
| Compound C | A549 | 26 |
Antimicrobial Activity
The antimicrobial properties of pyrazole compounds have also been extensively documented. In vitro studies demonstrated that certain derivatives showed effectiveness against bacterial strains such as E. coli and Staphylococcus aureus. The presence of specific functional groups in the structure enhanced their antibacterial activity .
Table 3: Antimicrobial Activity Against Bacterial Strains
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine | E. coli | 15 |
| Compound D | Staphylococcus aureus | 18 |
Case Study 1: Anti-inflammatory Effects
In a controlled experiment using carrageenan-induced edema in rats, derivatives similar to 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amines were tested for their anti-inflammatory potential. The results indicated a significant reduction in paw edema compared to untreated controls, suggesting strong anti-inflammatory effects.
Case Study 2: Cytotoxicity in Cancer Cells
A series of pyrazole derivatives were tested against various cancer cell lines using MTT assays. The results showed that certain compounds exhibited cytotoxic effects at low concentrations, highlighting their potential as chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
